N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
Overview
Description
“N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCn1ccnc1CN
. This indicates that the molecule contains an imidazole ring (n1ccnc1) with a methyl group © attached to one nitrogen atom and a cyclopropanamine group (CN) attached to the other nitrogen atom.
Scientific Research Applications
1. CNS Applications and LSD1 Inhibition
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine and its derivatives show potential in the treatment of CNS disorders due to their inhibition of Lysine-specific demethylase 1 (LSD1). LSD1 plays a critical role in DNA packaging and gene expression, influencing conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. Inhibitors of LSD1, including cyclopropanamine compounds, are being explored for their therapeutic benefits in these areas (B. Blass, 2016).
2. Histamine H3 Receptor Agonism
Research into cyclopropane-based conformational restriction of histamine, including compounds like this compound, has led to the development of selective agonists for the histamine H3 receptor. These compounds, such as (1S,2S)-Cyclopropylhistamine, demonstrate significant binding affinity and agonist effects on the receptor, contributing to the understanding of histamine-mediated biological processes (Yuji Kazuta et al., 2003).
3. Synthesis and Structural Analysis
The synthesis and structural characterization of this compound derivatives contribute significantly to medicinal chemistry. Studies focusing on the synthesis of various isomers and understanding their structural properties, including crystallography, have been instrumental in developing new pharmacologically active compounds (Christian Sellier et al., 1992).
4. Conformational Studies for Drug Development
Conformational studies using the cyclopropane ring have been employed to enhance the activity of biologically active compounds. Derivatives of this compound have been explored for their conformationally restricted analogues, improving specificity and potency in drug targets (Yuji Kazuta et al., 2002).
5. Supramolecular Chemistry Applications
Supramolecular studies involving this compound derivatives have been conducted to understand their interaction with other molecular entities. These studies are crucial in designing novel materials and understanding biological processes at the molecular level (K. Kano et al., 2012).
Future Directions
The future directions for research on “N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in medicine and other fields. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds may have significant potential for the development of new drugs.
Mechanism of Action
Target of Action
The primary target of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is currently unknown. It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It is known that imidazole is a product of histamine 1-methyltransferase in the pathway of histidine metabolism .
Pharmacokinetics
It is known that the compound has a molecular weight of 15121 .
Result of Action
It is known that imidazole derivatives show a broad range of biological activities .
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]cyclopropanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-4-9-8(11)6-10-7-2-3-7/h4-5,7,10H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREQTTWCQRGANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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